(2R,3R,4S,5R)-2-(acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate
Description
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Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXATNWYELAACC-RQICVUQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,3R,4S,5R)-2-(acetoxymethyl)-6-fluorotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields such as medicine and biochemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 350.29 g/mol. It features multiple acetoxy groups attached to a tetrahydropyran ring, which contribute to its unique reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H19FO9 |
| Molecular Weight | 350.29 g/mol |
| CAS Number | 162489-61-4 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the acetylation of a precursor molecule using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions are carefully controlled to ensure the selective acetylation of hydroxyl groups.
The biological activity of this compound is influenced by its ability to interact with various molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may participate in several biochemical pathways. The compound's structure allows it to interact with enzymes and receptors, potentially influencing their activity.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that certain analogs demonstrate potent inhibitory effects on breast cancer cell lines such as MCF-7 and MDA-MB231.
- One study reported an IC50 value of 27.66 mM against the MDA-MB231 cell line for a closely related compound .
Case Studies
- Study on Anticancer Properties : A library of compounds including variations of this compound was synthesized and screened for anticancer activity. Notably, some compounds exhibited promising results with IC50 values indicating effective growth inhibition in cancer cell lines .
- Enzyme Interaction Studies : Research has focused on how this compound interacts with specific enzymes involved in metabolic pathways. The hydrolysis of acetoxy groups appears to play a crucial role in modulating enzyme activity and subsequent biological effects.
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| (2R,3R,4S,5R)-2-(Hydroxymethyl) | Hydroxyl groups instead of acetoxy | Different interaction profile |
| (2R,3R,4S,5R)-2-(Methoxymethyl) | Methoxy groups | Varying reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
